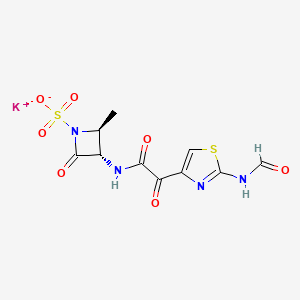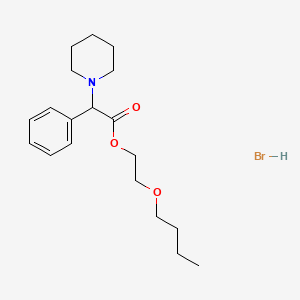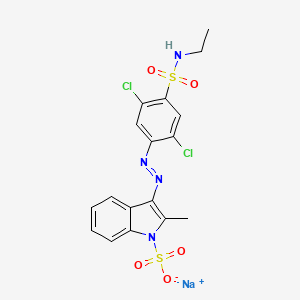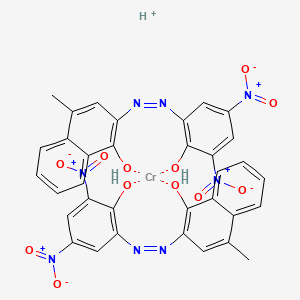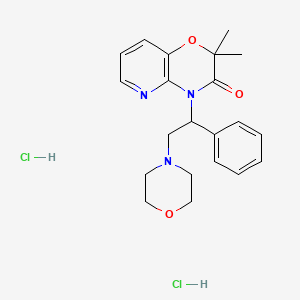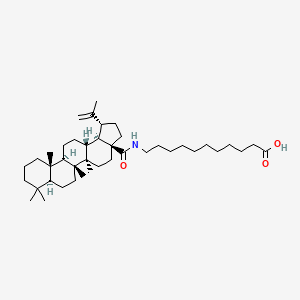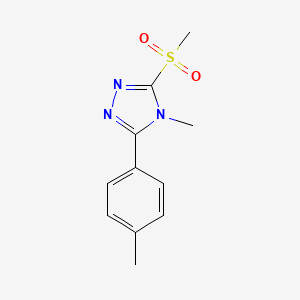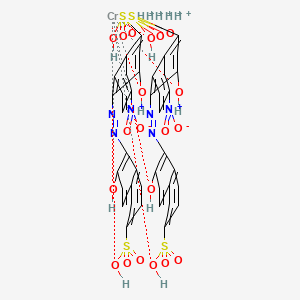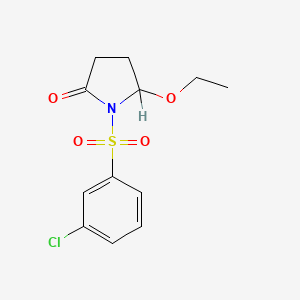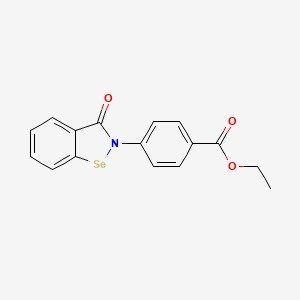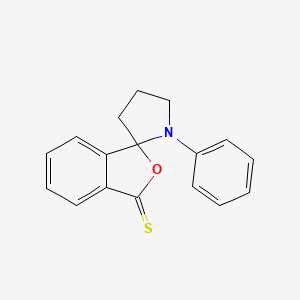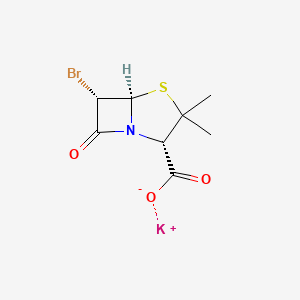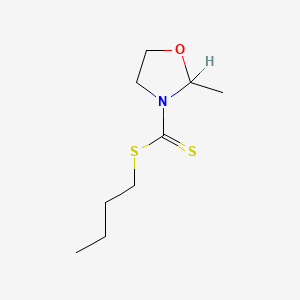
Butyl 2-methyl-3-oxazolidinecarbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-methyl-3-oxazolidinecarbodithioate is an organic compound with the molecular formula C9H17NOS2 It is a member of the oxazolidine family, characterized by a five-membered ring containing oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2-methyl-3-oxazolidinecarbodithioate typically involves the reaction of butylamine with carbon disulfide and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: Butyl 2-methyl-3-oxazolidinecarbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazolidine ring is opened, and new substituents are introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl 2-methyl-3-oxazolidinecarbodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Butyl 2-methyl-3-oxazolidinecarbodithioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal activities, where it disrupts the normal functioning of microbial cells.
Vergleich Mit ähnlichen Verbindungen
- Butyl 2-methyl-1,3-oxazolidine-3-carbodithioate
- 2-Methyl-3-oxazolidinecarbodithioate
Comparison: Butyl 2-methyl-3-oxazolidinecarbodithioate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits higher stability and a broader range of applications in various fields.
Eigenschaften
CAS-Nummer |
126560-55-2 |
|---|---|
Molekularformel |
C9H17NOS2 |
Molekulargewicht |
219.4 g/mol |
IUPAC-Name |
butyl 2-methyl-1,3-oxazolidine-3-carbodithioate |
InChI |
InChI=1S/C9H17NOS2/c1-3-4-7-13-9(12)10-5-6-11-8(10)2/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
BYEOIPZDNDAEJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC(=S)N1CCOC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


